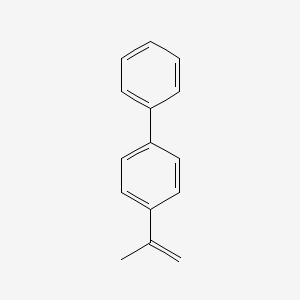

4-(1-Propen-2-yl)biphenyl

Description

Contextualization within Aromatic Vinyl Monomers Research

Aromatic vinyl monomers are a class of organic compounds that are foundational to the synthesis of a wide array of polymers. These monomers are characterized by a vinyl group (C=CH₂) attached to an aromatic ring system. The polymerization of these monomers leads to materials with a diverse range of properties, often exhibiting high thermal stability, rigidity, and specific optical or electronic characteristics imparted by the aromatic moiety.

The study of vinyl aromatic monomers containing biphenyl (B1667301) is a specialized area of this research. For instance, the cationic polymerization of related compounds like 4-vinyl biphenyl has been investigated to understand the reactivity and properties of the resulting polymers. capes.gov.br The inclusion of the biphenyl group in a polymer backbone is known to enhance properties such as thermal stability and can introduce liquid crystalline behavior. nih.govmdpi.com While direct studies on the polymerization of 4-(1-propen-2-yl)biphenyl are scarce, its structural similarity to other polymerizable biphenyl monomers suggests its potential as a precursor to polymers with unique characteristics. The isopropenyl group, in particular, offers a reactive site for polymerization, potentially leading to polymers with a distinct microstructure compared to those derived from simple vinyl groups.

Nomenclature and Structural Significance in Biphenyl Derivatives

The nomenclature of biphenyl derivatives follows established IUPAC rules. youtube.com The parent structure is biphenyl, which consists of two phenyl rings connected by a single bond. The carbons in the two rings are numbered from 1 to 6 in one ring and 1' to 6' in the other, starting from the carbon atoms at the point of attachment. youtube.com In the case of this compound, the "4-" indicates that the substituent is attached to the fourth carbon of one of the phenyl rings. The substituent itself is a "1-propen-2-yl" group, which is an isopropenyl group where the attachment to the biphenyl ring is at the second carbon of the propene chain. sigmaaldrich.com

The structural significance of biphenyl derivatives is rooted in the unique properties of the biphenyl moiety. This group is more rigid and larger than a single phenyl ring, which can lead to the formation of polymers with higher glass transition temperatures and enhanced mechanical strength. The two phenyl rings in biphenyl are typically twisted relative to each other in the gas phase and in solution, a conformational aspect that can influence the packing and morphology of resulting materials. wikipedia.org The presence of bulky substituents on the biphenyl rings can lead to a phenomenon known as atropisomerism, where rotation around the single bond connecting the two rings is hindered, resulting in chiral molecules. slideshare.net While there is no indication of this in the unsubstituted this compound, it is a key consideration in the broader context of biphenyl chemistry.

Historical Development of Research Avenues for this compound

A specific historical timeline for the research of this compound is not well-documented in publicly accessible literature. However, the development of interest in such a compound can be understood by examining the historical progression of research into biphenyl derivatives and vinyl polymers.

The chemistry of biphenyl itself has been a subject of study for over a century, with early research focusing on its synthesis and basic reactivity. rsc.org A significant portion of historical research was dedicated to polychlorinated biphenyls (PCBs), which were widely used for their insulating and non-flammable properties but were later banned due to their environmental toxicity and health risks. wikipedia.org This led to a shift in focus towards non-halogenated biphenyl derivatives for applications in areas like liquid crystals, pharmaceuticals, and advanced polymers. arabjchem.org

The development of monomers containing biphenyl moieties for polymerization is a more recent area of research, driven by the demand for high-performance polymers. nih.gov The synthesis and polymerization of various vinyl aromatic monomers have been explored to create materials for advanced applications, including electronics and specialty plastics. google.com The commercial availability of this compound from chemical suppliers suggests that it is a compound of interest for contemporary research and development, likely as a monomer for the synthesis of novel polymers with tailored properties. sigmaaldrich.comachemblock.combldpharm.comaccelachem.com Its existence is a part of the ongoing effort to expand the library of available monomers for creating advanced materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 34352-84-6 | sigmaaldrich.comachemblock.combldpharm.com |

| Molecular Formula | C₁₅H₁₄ | sigmaaldrich.comachemblock.com |

| Molecular Weight | 194.27 g/mol | accelachem.comnih.gov |

| IUPAC Name | 4-(prop-1-en-2-yl)-1,1'-biphenyl | achemblock.com |

| Synonyms | 4-isopropenyl-1,1'-biphenyl | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.comachemblock.comaccelachem.com |

| SMILES | C=C(C)C1=CC=C(C2=CC=CC=C2)C=C1 | achemblock.com |

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSHXUNZIQVXJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 1 Propen 2 Yl Biphenyl

Strategies for Carbon-Carbon Bond Formation in 4-(1-Propen-2-yl)biphenyl Synthesis

The construction of the this compound molecule hinges on the effective formation of carbon-carbon bonds, which can be achieved through various modern and classical synthetic reactions.

Radical-Mediated Pathways for this compound Formation

Radical-mediated reactions offer a powerful avenue for the synthesis of biphenyl (B1667301) compounds. These methods often involve the generation of highly reactive intermediates that can lead to the desired product through complex reaction cascades.

Disproportionation reactions, where a single species is simultaneously oxidized and reduced, can be utilized in the synthesis of biphenyl derivatives. studymind.co.uksavemyexams.com In the context of biphenyl synthesis, this can involve the reaction of phenolic compounds under specific conditions. For instance, oxidative coupling of phenols can be followed by a disproportionation reaction under inert gas at elevated temperatures (165–245 °C) to yield biphenyl compounds. google.com This process is sensitive to pH, which is typically adjusted with an acidic substance to a range of 2.0 to 13.0. google.com

Furthermore, the photolysis of polychlorinated biphenyls (PCBs) in solvents like methanol, ethanol, and 2-propanol can lead to the formation of biphenyl as a major product through the generation of less chlorinated intermediates. researchgate.net The study of the photochemistry of biphenyl azides using laser flash photolysis has also revealed the formation of transient intermediates like biphenylnitrenes, which can undergo further reactions. acs.org

Disproportionation Reactions from Biphenyl-Containing Precursors

Conventional Organic Synthetic Approaches to Biphenyl Isopropenyl Systems

Classical organic reactions remain fundamental to the synthesis of biphenyl derivatives, including those with isopropenyl substitutions.

The formation of the isopropenyl group often involves the dehydration of a corresponding tertiary alcohol. This acid-catalyzed elimination reaction proceeds via an E1 mechanism, where a protonated hydroxyl group leaves as water to form a carbocation intermediate. nau.edulibretexts.org A subsequent deprotonation of an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) results in the formation of the double bond. nau.edu The reaction conditions, particularly temperature, are crucial and depend on the structure of the alcohol, with tertiary alcohols dehydrating under the mildest conditions. libretexts.org Zaitsev's rule generally predicts the formation of the most substituted (and thus most stable) alkene as the major product. pearson.com

Chemistry of Key Synthetic Precursors and Intermediates for this compound

The successful synthesis of this compound relies on the careful selection and manipulation of appropriate precursors and intermediates.

A common strategy involves the use of a biphenyl ketone as a key intermediate. For example, a Friedel-Crafts acylation of biphenyl can introduce an acyl group at the 4-position. rsc.org This ketone can then be converted to the target isopropenyl compound. One of the most versatile methods for this transformation is the Wittig reaction. lumenlearning.comorganic-chemistry.orgwikipedia.org This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), which is typically prepared by treating a triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base. lumenlearning.com The ylide then reacts with the ketone to form an alkene, with the driving force being the formation of the highly stable triphenylphosphine oxide. lumenlearning.comorganic-chemistry.org

Another powerful method for constructing the biphenyl core is through cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. nih.gov To synthesize this compound, one could couple a 4-halobiphenyl with an isopropenylboronic acid derivative or, alternatively, couple 4-biphenylboronic acid with an isopropenyl halide.

Grignard reagents also serve as crucial precursors. quora.comlibretexts.orgleah4sci.com A Grignard reagent, formed by reacting an alkyl or aryl halide with magnesium metal, acts as a potent nucleophile. leah4sci.com For the synthesis of a precursor alcohol, a Grignard reagent such as isopropenylmagnesium bromide could be reacted with a 4-biphenylcarboxaldehyde. Alternatively, a 4-biphenylmagnesium halide could be reacted with acetone (B3395972). The resulting tertiary alcohol can then be dehydrated to yield this compound. It is important to note that a common side product in Grignard reactions involving aryl halides is the formation of biphenyl through a coupling reaction. libretexts.org

Below is a table summarizing some key precursors and their roles in the synthesis of this compound and related structures.

| Precursor/Intermediate | Synthetic Role | Relevant Reaction(s) |

| 4-Biphenylcarboxaldehyde | Precursor to the tertiary alcohol | Grignard Reaction, Wittig Reaction |

| 4-Acetylbiphenyl (B160227) | Ketone intermediate for alkene formation | Wittig Reaction, Grignard Reaction |

| 4-Halobiphenyl | Substrate for cross-coupling | Suzuki-Miyaura Coupling, Grignard Reagent Formation |

| 4-Biphenylboronic acid | Substrate for cross-coupling | Suzuki-Miyaura Coupling |

| Isopropenylmagnesium halide | Grignard reagent for isopropenyl group addition | Grignard Reaction |

| 2-(4-Biphenyl)propan-2-ol | Tertiary alcohol precursor to the alkene | Dehydration/Elimination |

| Triphenyl(isopropyl)phosphonium halide | Precursor to the Wittig reagent | Wittig Reaction |

Investigation of Diazene (B1210634) Precursors in this compound Synthesis

Diazene compounds have been investigated as photochemical precursors for generating specific radical species, which can subsequently lead to the formation of this compound. This approach is centered on the photolytic decomposition of a substituted diazene.

Detailed research has explored the photophysics and photochemistry of asymmetrically substituted diazenes, such as 1,1′-bis(1-biphenyl-4-yl-1-methyl-ethyl)diazene. The photolysis of this diazene, upon excitation with UV light, leads to the cleavage of the C-N bonds and the release of nitrogen gas (N₂). This decomposition generates two equivalents of the 1-biphenyl-4-yl-1-methyl-ethyl (BME•) radical.

Once formed, the BME• radicals undergo competing reaction pathways. A key pathway is disproportionation, where one radical abstracts a hydrogen atom from another. This process results in the formation of both an alkane and an alkene. In this specific case, the disproportionation of two BME• radicals yields 4-isopropylbiphenyl (B1216656) (the alkane) and the target molecule, this compound (the alkene). The buildup of the fluorescent this compound can be monitored spectroscopically during the irradiation process. Other reactions of the BME• radicals include dimerization to form 1,1′-bis(1-biphenyl-4-yl-1-methyl-ethyl).

The synthesis of such diazene precursors is a critical preliminary step. While the specific synthesis of 1,1′-bis(1-biphenyl-4-yl-1-methyl-ethyl)diazene is mentioned, other general methods for creating dialkyl diazenes exist, for instance, by reacting an alkene with trimethylsilyl (B98337) azide (B81097) and an aryl diazonium salt. organic-chemistry.org Another related method involves the synthesis of alkenes from ketone precursors via arylsulphonylhydrazones, which are known to proceed through a diazene intermediate that eliminates nitrogen gas. researchgate.net

Table 1: Products from the Photodecomposition of 1,1′-bis(1-biphenyl-4-yl-1-methyl-ethyl)diazene

| Precursor | Intermediate Radical | Reaction | Product |

|---|---|---|---|

| 1,1′-bis(1-biphenyl-4-yl-1-methyl-ethyl)diazene | 1-biphenyl-4-yl-1-methyl-ethyl (BME•) | Disproportionation | This compound |

| 1,1′-bis(1-biphenyl-4-yl-1-methyl-ethyl)diazene | 1-biphenyl-4-yl-1-methyl-ethyl (BME•) | Disproportionation | 4-Isopropylbiphenyl |

This table summarizes the main products formed from the photolysis of the diazene precursor as identified in research studies.

Role of Substituted Biphenyl Compounds in Reaction Pathways

More conventional and widely applied synthetic routes to this compound utilize various substituted biphenyl compounds as key precursors. These methods involve creating the isopropenyl group on a pre-formed biphenyl ring system. The primary substituted biphenyls used in these pathways are 4-acetylbiphenyl and 2-(biphenyl-4-yl)propan-2-ol.

One of the most direct methods is the Wittig reaction, a cornerstone of alkene synthesis which converts ketones into alkenes. wikipedia.org In this context, 4-acetylbiphenyl is reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). rsc.org This ylide is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. The reaction efficiently converts the acetyl group into the desired isopropenyl group. rsc.org The precursor, 4-acetylbiphenyl, can be synthesized through methods like the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid. scribd.com

Another major pathway involves the dehydration of the tertiary alcohol 2-(biphenyl-4-yl)propan-2-ol. The acid-catalyzed dehydration of secondary and tertiary alcohols is a classic elimination reaction that produces an alkene. libretexts.org Heating 2-(biphenyl-4-yl)propan-2-ol with a strong acid catalyst, such as sulfuric acid or phosphoric(V) acid, removes a molecule of water to form a stable tertiary carbocation, which then loses a proton to form the double bond of this compound. libretexts.orgchemguide.co.uk The structure of the precursor alcohol, 2-(biphenyl-4-yl)propan-2-ol, has been confirmed through crystallographic studies. nih.gov

A third potential route starts with the biphenyl molecule itself. Through a Friedel-Crafts alkylation reaction with propylene (B89431) in the presence of a zeolite catalyst, biphenyl can be converted to p-isopropylbiphenyl. google.com This substituted biphenyl could then theoretically undergo catalytic dehydrogenation to introduce the double bond, yielding this compound.

Table 2: Synthetic Pathways from Substituted Biphenyl Precursors

| Precursor Compound | Reaction Type | Key Reagents | Product |

|---|---|---|---|

| 4-Acetylbiphenyl | Wittig Reaction | Methyltriphenylphosphonium bromide, n-Butyllithium | This compound |

| 2-(Biphenyl-4-yl)propan-2-ol | Acid-Catalyzed Dehydration | Concentrated H₂SO₄ or H₃PO₄, Heat | This compound |

This table outlines common synthetic routes to this compound starting from various substituted biphenyl precursors. rsc.orglibretexts.orggoogle.com

Advanced Polymerization Studies of 4 1 Propen 2 Yl Biphenyl

Anionic Polymerization of 4-(1-Propen-2-yl)biphenyl

Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophilic species. libretexts.org This method is particularly well-suited for monomers with electron-withdrawing substituents that can stabilize the propagating carbanionic active center. libretexts.org For vinyl monomers, the process is characterized by the absence of a spontaneous termination step, leading to what are known as "living polymers". researchgate.netumn.edu This living nature allows for the synthesis of polymers with precisely controlled molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures like block copolymers. researchgate.netbuffalo.edu

Living Anionic Polymerization Characteristics and Mechanism

Living anionic polymerization is defined by the absence of chain transfer and termination reactions. umn.eduwarwick.ac.uk This ensures that, under ideal conditions, the propagating anionic chain ends remain active indefinitely, or until intentionally quenched. scribd.com The polymerization of this compound, akin to other styrene (B11656) derivatives, can proceed in a living manner, provided that the reaction system is rigorously purified to remove terminating agents like water, oxygen, and carbon dioxide. stanford.edu

Initiation Mechanisms and Initiator Selection (e.g., sec-Butyllithium, Oligo(α-methylstyryl)lithium)

The initiation step involves the addition of a nucleophilic initiator to the monomer, creating a carbanionic active species. The choice of initiator is critical and depends on the monomer's reactivity and the desired polymer characteristics. uni-bayreuth.de

sec-Butyllithium (sec-BuLi): This organolithium reagent is a highly effective and commonly used initiator for the anionic polymerization of non-polar monomers like styrene and its derivatives. umn.eduwikipedia.org Its initiation mechanism involves the nucleophilic attack of the sec-butyl carbanion on the double bond of the this compound monomer. umn.edu This reaction is typically very fast, which is a prerequisite for achieving a narrow molecular weight distribution, as it ensures all polymer chains begin to grow at nearly the same time. umn.edu sec-BuLi is more basic and sterically hindered than n-butyllithium, which can be advantageous in specific synthetic applications. wikipedia.org

Oligo(α-methylstyryl)lithium: This initiator is prepared by reacting a small amount of α-methylstyrene with an organolithium compound. It is often employed for monomers that are sensitive to highly basic initiators or when a more stable, less aggressive initiator is required. researchgate.net For styrene derivatives with certain functional groups, initiators like oligo(α-methylstyryl)lithium or oligo(α-methylstyryl)dipotassium are used to achieve quantitative polymerization and produce stable living polymers. researchgate.net The use of such initiators can help prevent side reactions that might occur with more reactive organolithiums.

Chain Propagation and Side Reactions in Anionic Systems

Following initiation, the chain propagation proceeds by the sequential addition of monomer molecules to the carbanionic active center at the end of the growing polymer chain. In anionic systems, the propagating species is an ion pair, consisting of the polymer carbanion and a counter-ion (e.g., Li⁺). The nature of the solvent and counter-ion can significantly influence the structure of this ion pair (e.g., tight ion pair vs. solvent-separated ion pair) and, consequently, the rate of propagation. stanford.edu

A crucial aspect of the polymerization of α-methylstyrene and its derivatives, including this compound, is the reversibility of the propagation step. This depropagation reaction becomes increasingly significant as the temperature rises. The primary side reaction of concern is not termination by impurities (which can be eliminated through rigorous purification) but rather the monomer-polymer equilibrium that dictates a "ceiling temperature" for polymerization. wiley-vch.de Above this temperature, the rate of depropagation exceeds the rate of propagation, and polymer formation is thermodynamically disfavored.

Factors Influencing Polymer Molecular Weight Control and Distribution

One of the principal advantages of living anionic polymerization is the high degree of control over the polymer's molecular weight and its distribution. ethernet.edu.et

Molecular Weight (Mn): In a living polymerization system free of terminating agents, the number-average molecular weight (Mn) is directly determined by the molar ratio of the monomer to the initiator. All initiator molecules are assumed to generate a growing polymer chain. Therefore, the Mn can be precisely calculated using the formula: Mn = (grams of monomer) / (moles of initiator)

Studies on related styrene derivatives confirm that polymers possess predicted molecular weights based on this molar ratio. researchgate.net

Molecular Weight Distribution (PDI): The molecular weight distribution, or polydispersity index (PDI or Ð), is a measure of the uniformity of the chain lengths in a polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). For an ideal living anionic polymerization, where initiation is much faster than propagation and all chains grow for the same duration, the resulting polymer is essentially monodisperse, with a PDI value very close to 1.0. umn.edu Experimental results for anionically polymerized styrene derivatives frequently report PDI values of less than 1.1. researchgate.net

Table 1: Factors Controlling Molecular Characteristics in Living Anionic Polymerization

| Parameter | Controlling Factor | Desired Condition for Ideal Polymer |

|---|---|---|

| Molecular Weight (Mn) | Molar ratio of monomer to initiator | Precise stoichiometry |

| Polydispersity (PDI) | Ratio of initiation rate to propagation rate | Initiation rate >> Propagation rate |

| Chain Integrity | Purity of reagents and solvent | Absence of terminating agents (H₂O, O₂, CO₂) |

Equilibrium Polymerization Phenomena and Reversibility of this compound

The polymerization of many monomers, particularly those with bulky substituents adjacent to the double bond like α-methylstyrene derivatives, is a reversible process. aps.orgcsuohio.edu This phenomenon is known as equilibrium polymerization, where a dynamic equilibrium exists between the monomer and the polymer. wiley-vch.de

This equilibrium means that even under ideal conditions, the polymerization does not proceed to 100% monomer conversion but instead reaches an equilibrium point where the rate of propagation equals the rate of depropagation. The position of this equilibrium is dependent on the monomer concentration, temperature, and pressure. For this compound, the steric hindrance caused by the α-methyl group and the bulky biphenyl (B1667301) substituent lowers the thermodynamic favorability of polymerization, making this equilibrium a dominant characteristic of the system.

Thermodynamic Parameters of Polymerization (ΔH, ΔS)

The thermodynamic feasibility of a polymerization reaction is described by the Gibbs free energy of polymerization (ΔG_p). nih.gov The relationship is given by the equation:

ΔG_p = ΔH_p - TΔS_p

where ΔH_p is the enthalpy of polymerization, ΔS_p is the entropy of polymerization, and T is the absolute temperature. nih.gov

Enthalpy of Polymerization (ΔH_p): This term represents the heat released during the conversion of monomer double bonds into polymer single bonds. For most addition polymerizations, this process is exothermic, resulting in a negative ΔH_p. The relief of ring strain in cyclic monomers or bond conversion in vinyl monomers contributes to this value. wiley-vch.de

Entropy of Polymerization (ΔS_p): This term reflects the change in randomness or disorder. When small monomer molecules join to form large, constrained polymer chains, there is a significant loss of translational freedom. Consequently, the entropy of polymerization is almost always negative. wiley-vch.de

For polymerization to be spontaneous, ΔG_p must be negative. Since ΔS_p is negative, the -TΔS_p term is positive and increases with temperature. At a specific temperature, known as the ceiling temperature (T_c), ΔG_p becomes zero. Above T_c, ΔG_p is positive, and polymerization is thermodynamically forbidden. The ceiling temperature can be calculated as:

T_c = ΔH_p / ΔS_p

Table 2: Thermodynamic Parameters for the Polymerization of α-Methylstyrene (in THF solvent)

| Parameter | Value | Unit |

|---|---|---|

| ΔH_p | -35.2 | kJ/mol |

| ΔS_p | -104.7 | J/(mol·K) |

| T_c (at 1M conc.) | 61 | °C |

Data for α-methylstyrene serves as an analogue for this compound.

This low ceiling temperature highlights that the polymerization of α-methylstyrene derivatives must be conducted at relatively low temperatures to achieve a high molecular weight polymer.

Ceiling Temperature (Tc) Determination and Significance in Polymerization

The ceiling temperature (Tc) is a critical parameter in polymer chemistry, representing the temperature at which the rates of polymerization and depolymerization are equal. wikipedia.org Above the Tc, the depolymerization process becomes dominant, and the formation of a high molecular weight polymer is thermodynamically unfavorable. The Gibbs free energy of polymerization (ΔGp) dictates the spontaneity of the reaction, and at the ceiling temperature, ΔGp is zero. This equilibrium is described by the equation:

ΔGp = ΔHp - TΔSp

where:

ΔHp is the enthalpy of polymerization

T is the temperature in Kelvin

ΔSp is the entropy of polymerization

The ceiling temperature is therefore defined as:

Tc = ΔHp / ΔSp

The polymerization of vinyl monomers is typically characterized by high ceiling temperatures, which allows for the formation of stable polymers at ordinary temperatures with minimal residual monomer. wikipedia.org However, for some monomers, like α-methylstyrene, steric hindrance can significantly lower the Tc. wikipedia.org

For this compound, which is an α-methylstyrene derivative, the bulky biphenyl group attached to the α-carbon is expected to introduce significant steric hindrance. This steric strain in the resulting polymer chain makes the polymer less stable and lowers the energy barrier for depolymerization. Consequently, this compound is expected to have a relatively low ceiling temperature, similar to α-methylstyrene, which has a Tc of approximately 66°C. wikipedia.orgacs.org This low Tc makes it challenging to produce high molecular weight homopolymers of this compound under typical polymerization conditions. acs.org

Interactive Data Table: Thermodynamic Parameters of Polymerization

| Parameter | Symbol | Significance in Polymerization |

| Gibbs Free Energy of Polymerization | ΔGp | Determines the spontaneity of the polymerization reaction. A negative value indicates a spontaneous process. |

| Enthalpy of Polymerization | ΔHp | Represents the heat released or absorbed during polymerization. It is typically negative (exothermic) for addition polymerizations. |

| Entropy of Polymerization | ΔSp | Measures the change in randomness of the system. It is typically negative as monomers become ordered into a polymer chain. |

| Ceiling Temperature | Tc | The temperature at which the rate of polymerization equals the rate of depolymerization. |

Temperature-Dependent Monomer-Polymer Equilibrium Dynamics

The polymerization of this compound is a reversible process, and the position of the monomer-polymer equilibrium is highly dependent on temperature. wikipedia.org This dynamic equilibrium was first described for similar systems in the 1940s and is a direct consequence of the reversible nature of the chain propagation step. wikipedia.org

At temperatures below the ceiling temperature (Tc), the forward reaction (polymerization) is favored, leading to the formation of polymer chains. However, even under these conditions, a certain concentration of monomer will always remain at equilibrium. As the temperature approaches Tc, the rate of the reverse reaction (depolymerization) increases significantly. At the ceiling temperature, the rates of polymerization and depolymerization are equal, and no net polymer formation occurs. Above Tc, the equilibrium shifts towards the monomer, and any existing polymer will tend to depolymerize back to this compound.

This temperature-dependent equilibrium can be exploited to control the polymerization process. For instance, supramolecular polymerization studies on related biphenyl-based monomers have shown that temperature can be used to modulate the length and morphology of the resulting polymer aggregates. nih.govrsc.org While these studies focus on non-covalent interactions, the underlying principle of a temperature-sensitive equilibrium is analogous. The ability to shift the equilibrium by changing the temperature allows for a degree of control over the final polymer properties.

Comparative Polymerization Kinetics and Thermodynamics

Analogous Behavior with α-Methylstyrene Polymerization

The polymerization behavior of this compound is closely analogous to that of α-methylstyrene. wikipedia.org Both monomers possess a sterically demanding substituent on the α-carbon of the vinyl group (a phenyl group in α-methylstyrene and a biphenyl group in this compound). This structural similarity leads to comparable polymerization thermodynamics and kinetics.

The primary consequence of this steric hindrance is a relatively low ceiling temperature for both monomers. wikipedia.orgacs.org The bulky substituents increase the steric strain in the polymer backbone, which in turn lowers the enthalpy of polymerization (makes it less exothermic) and facilitates depolymerization. The stability of the tertiary benzylic carbocation or radical formed during polymerization also contributes to the reversibility of the propagation step. wikipedia.org

Due to its low Tc, the homopolymerization of α-methylstyrene is challenging and typically results in low molecular weight polymers unless conducted at low temperatures. acs.org Similarly, the synthesis of high molecular weight homopolymers of this compound is expected to be difficult. Anionic polymerization, often carried out at low temperatures, has been successfully employed for the synthesis of well-defined poly(α-methylstyrene) and its block copolymers. ethernet.edu.et This suggests that similar low-temperature anionic polymerization techniques would be the most suitable approach for achieving controlled polymerization of this compound.

Comparison with Substituted Isopropenyl Monomers (e.g., 2-Isopropenylthiophene (B1618014) Derivatives)

Comparing the polymerization of this compound with other substituted isopropenyl monomers, such as 2-isopropenylthiophene derivatives, highlights the significant role of the substituent's electronic and steric properties. While both are isopropenyl monomers, the nature of the aromatic ring system (biphenyl vs. thiophene) influences the monomer's reactivity and the resulting polymer's properties.

The biphenyl group in this compound is a bulky, electron-withdrawing substituent. The steric bulk, as discussed, leads to a low ceiling temperature. In contrast, the thiophene (B33073) ring in 2-isopropenylthiophene is less sterically demanding than the biphenyl group. The electronic nature of the thiophene ring, being electron-rich, can also influence the reactivity of the vinyl group and the stability of the propagating species in a different manner compared to the biphenyl substituent.

Exploration of Polymer Architectures from this compound Monomer

Synthesis of Homopolymers and Block Copolymers

The synthesis of polymers from this compound can be approached through various polymerization techniques to create different polymer architectures, primarily homopolymers and block copolymers.

Homopolymers: The synthesis of poly(this compound) homopolymers is challenging due to the monomer's low ceiling temperature. acs.org As with α-methylstyrene, achieving high molecular weight homopolymers requires careful control of polymerization conditions, particularly temperature. Living polymerization techniques, such as anionic polymerization, performed at temperatures below the Tc, would be the most promising method to obtain well-defined homopolymers with controlled molecular weights and narrow molecular weight distributions. nih.govresearchgate.net

Block Copolymers: The incorporation of this compound into block copolymers is a more common and versatile approach. nih.govresearchgate.netnih.gov Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. nih.gov The synthesis of block copolymers allows for the combination of different monomer properties into a single material. Given the low Tc of this compound, it can be strategically used as a block that imparts specific properties, such as high glass transition temperature or specific optical properties, while the other block(s) can provide other desired characteristics like flexibility or solubility.

The synthesis of block copolymers containing this compound would typically involve sequential monomer addition in a living polymerization system. nih.govfrontiersin.org For example, a living polymer chain of a first monomer (e.g., styrene or a diene) can be initiated, and after its complete polymerization, this compound monomer can be added to grow the second block. This method allows for the precise control over the length of each block. The combination of different polymerization mechanisms, such as living cationic polymerization followed by other methods, has also been employed to create a wide variety of block copolymer architectures. nih.govresearchgate.net

Interactive Data Table: Polymer Architectures

| Polymer Architecture | Description | Synthetic Strategy |

| Homopolymer | A polymer composed of repeating monomer units of a single type. | Living polymerization (e.g., anionic) at low temperatures to overcome the low ceiling temperature. |

| Diblock Copolymer | A linear polymer consisting of two distinct blocks of different monomers (A-B). | Sequential monomer addition in a living polymerization system. |

| Triblock Copolymer | A linear polymer with three distinct blocks, which can be arranged as A-B-A or A-B-C. | Sequential monomer addition; coupling of diblock copolymers. |

| Graft Copolymer | A polymer with a main chain of one type of monomer and side chains of another. | "Grafting from", "grafting onto", or "grafting through" methods using a macromonomer. |

| Star Copolymer | A branched polymer with multiple polymer chains (arms) emanating from a central core. | Use of a multifunctional initiator or a linking agent with living polymer chains. |

Fabrication of Architecturally Controlled Polymeric Materials

The synthesis of polymeric materials with precisely defined architectures, such as block copolymers, is a cornerstone of modern polymer science, enabling the creation of materials with tailored nanoscale morphologies and properties. The monomer this compound, a derivative of α-methylstyrene, is particularly well-suited for these advanced polymerization techniques due to its ability to undergo living anionic polymerization. advancedsciencenews.com Living polymerization methods are characterized by the absence of chain termination or transfer steps, which allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and, crucially, complex architectures. ethernet.edu.et

The living nature of the polymerization of styrenic monomers initiated by organolithium compounds, for instance, allows for the sequential addition of different monomers to create well-defined block copolymers. unl.edu In this process, after the first monomer, such as this compound, is fully polymerized, the anionic chain ends remain active. A second monomer can then be introduced to the reactor, which will polymerize from these active sites, forming a second distinct block attached to the first. This process can be repeated to create multiblock copolymers (e.g., A-B-A triblock). The ability to control the polymerization in this manner is fundamental to fabricating architecturally controlled materials. nih.govnih.gov

Living anionic polymerization provides a powerful pathway to a variety of polymer architectures using monomers like this compound. The resulting materials, particularly block copolymers, can self-assemble into ordered nanostructures, which is critical for applications in nanotechnology and materials science. nih.gov

Table 1: Examples of Architecturally Controlled Polymers via Living Polymerization

| Polymer Architecture | Monomer 1 (Block A) | Monomer 2 (Block B) | Polymerization Method | Key Feature |

|---|---|---|---|---|

| A-B Diblock | This compound | Styrene | Sequential Anionic Polymerization | Amphiphilic or high-performance/commodity block combinations. |

| A-B Diblock | This compound | Isoprene or Butadiene | Sequential Anionic Polymerization | Formation of thermoplastic elastomers with a hard, high-Tg block. advancedsciencenews.com |

| A-B-A Triblock | This compound | Butadiene | Sequential Anionic Polymerization | Creates thermoplastic elastomers with enhanced thermal stability. ethernet.edu.et |

This table presents potential architectures based on established living anionic polymerization principles for α-methylstyrene derivatives.

Utilization as a Monomer in High-Performance Polymer Synthesis

The incorporation of this compound into polymer chains imparts a unique and desirable set of properties, positioning the resulting materials firmly in the category of high-performance polymers. polympart.ir These polymers are distinguished by their superior thermal stability, mechanical strength, and dimensional stability compared to commodity plastics. polympart.ir The performance characteristics of poly(this compound) and its copolymers are derived directly from its molecular structure.

The two key structural features are the α-methylstyrene backbone and the pendant biphenyl group.

α-Methylstyrene Backbone : Polymerization of α-methylstyrene derivatives results in a polymer with a higher glass transition temperature (Tg) than standard polystyrene. This is due to the restricted chain mobility caused by the methyl group on the polymer backbone. A high Tg is a hallmark of a high-performance polymer, as it defines the upper service temperature of the material.

Polymers containing biphenyl scaffolds are utilized in a range of demanding applications, including as engineering plastics, components for liquid crystal displays, and advanced materials for electronics. rsc.org The synthesis of polymers from this compound yields materials with a high resistance to thermal degradation and robust mechanical properties, making them suitable for applications where performance under extreme conditions is critical. polympart.ir

Table 2: Comparison of Thermal Properties of Polymers

| Polymer | Monomer Structure | Glass Transition Temp. (Tg) | Key Performance Characteristic |

|---|---|---|---|

| Polystyrene | Styrene | ~100 °C | General-purpose thermoplastic. |

| Poly(α-methylstyrene) | α-Methylstyrene | ~170 °C | Higher thermal stability than polystyrene. |

Note: The Tg for Poly(this compound) is an estimate based on the known effects of bulky, rigid side groups on the Tg of polystyrene derivatives.

Reaction Mechanisms and Chemical Transformations Involving 4 1 Propen 2 Yl Biphenyl

Mechanistic Investigations of Radical Reactions

The presence of the propenyl group in 4-(1-propen-2-yl)biphenyl makes it a substrate for radical reactions. The stability of the resulting radical intermediates often dictates the reaction pathway and product distribution.

Radical-Radical Disproportionation Pathways of this compound Precursors

Radical-radical disproportionation is a termination step in many radical chain reactions, involving the transfer of a hydrogen atom from one radical to another. This process competes with radical-radical coupling. In the context of precursors to this compound, such as those formed during synthesis or as intermediates in other reactions, disproportionation can lead to a mixture of saturated and unsaturated products. For instance, in reactions involving radical species, the formation of biphenyl (B1667301) and triphenylmethane (B1682552) as byproducts can be evidence of a radical mechanism. thieme-connect.de

The Wurtz-Fittig reaction, a classic method for forming C-C bonds, proceeds via a free radical mechanism. rsc.org This involves dehalogenation, diffusion of the dehalogenated molecules, and subsequent coupling. rsc.org Bulky substituents can kinetically hinder this coupling process. rsc.org

Influence of Reaction Environment on Product Distribution

The environment in which a reaction is conducted can significantly impact the distribution of products. This is particularly true for photochemical reactions, where the solvent can influence the stability and reactivity of excited states and radical intermediates. For example, the photochemical pinacol (B44631) rearrangement of 9,9'-bifluorene-9,9'-diol shows solvent-dependent product distribution. acs.org In trifluoroethanol, a solvent known to stabilize carbocation intermediates, the rearranged ketone is the major product. acs.org

Similarly, in the amination of α-(trifluoromethyl)styrenes, the choice of base and reaction temperature heavily influences whether addition or defluorination products are formed. mdpi.com For instance, using NaH as a base at 25°C leads to the defluorinative amination product, while elevating the temperature to 60°C significantly improves its yield. mdpi.com

Table 1: Influence of Base on the Amination of 4-(3,3,3-trifluoroprop-1-en-2-yl)-1,1′-biphenyl mdpi.com

| Entry | Base | Temperature (°C) | Product(s) | Yield (%) |

| 1 | LiHMDS | 25 | Unidentified byproducts | - |

| 2 | KOH | 25 | Addition and defluorination | Mixture |

| 3 | Cs2CO3 | 25 | Addition and defluorination | Mixture |

| 4 | KOtBu | 25 | Addition and defluorination | Mixture |

| 22 | NaH | 25 | Defluorinative amination | 30 |

| 23 | NaH | 40 | Defluorinative amination | 43 |

| 24 | NaH | 60 | Defluorinative amination | 71 |

Peroxide Formation Reactions and Mechanisms Involving this compound

The unsaturated propenyl group in this compound can be susceptible to oxidation, leading to the formation of peroxides. These reactions are often initiated by radicals and can proceed through various mechanisms.

Condensation Reactions in Bi-Organic Peroxide Synthesis

The synthesis of organic peroxides can be achieved through condensation reactions. For example, the uncatalyzed reaction between acetone (B3395972) and hydrogen peroxide to form cyclic acetone peroxides is proposed to occur in three steps: monomer formation, polymerization, and cyclization. researchgate.net The polymerization and cyclization steps proceed via a hydroperoxyl condensation reaction, where a water molecule is eliminated. researchgate.net

While direct evidence for the condensation of this compound to form bi-organic peroxides is not explicitly detailed in the provided search results, analogous reactions with similar functional groups are well-established. For instance, the oxidation of 4,4'-diisopropylbiphenyl (B92181) with a copper catalyst and oxygen yields monoalcohol and peroxide dimers as major products. nih.gov This suggests that the isopropyl group, structurally similar to the 1-propen-2-yl group after potential saturation or rearrangement, is susceptible to oxidation and subsequent peroxide formation.

Role of this compound in Peroxy Compound Derivatization

This compound can serve as a precursor or building block in the synthesis of more complex peroxy compounds. The double bond in the propenyl group can be epoxidized to form an epoxide, which can then be further functionalized. For example, a similar compound, 4-(2-(4-((β-methallyl)oxy)phenyl)propan-2-yl)phenol, is epoxidized using 3-chloroperbenzoic acid. researchgate.net This epoxide can then be cured, for instance, with an amine. researchgate.net

The reactivity of the double bond towards epoxidation is influenced by substituents. A methyl group, for instance, can increase the electron density of the double bond through a positive inductive effect, making it more susceptible to epoxidation. researchgate.net This principle could be applied to the derivatization of this compound to create novel peroxy compounds with specific properties.

Computational and Theoretical Chemistry Studies of 4 1 Propen 2 Yl Biphenyl Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the 4-(1-propen-2-yl)biphenyl molecule. These computational methods offer a detailed view of the molecule's conformational preferences and electronic properties, which are essential for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry of molecules. wikipedia.orgnih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. tandfonline.com

A key structural feature of biphenyl (B1667301) derivatives is the dihedral angle between the two phenyl rings. In the case of this compound, this angle is a result of the balance between the steric hindrance from the ortho-hydrogens of the two rings, which favors a twisted conformation, and the π-conjugation across the rings, which favors planarity. The isopropenyl substituent at the para position is not expected to introduce significant steric strain that would drastically alter this angle compared to biphenyl itself. However, its electronic influence can subtly affect the potential energy surface of the inter-ring torsion.

| Parameter | Predicted Value |

|---|---|

| Inter-ring Dihedral Angle (C1-C1'-C2'-C3') | ~40-45° |

| C=C Bond Length (Isopropenyl) | ~1.34 Å |

| C-C Single Bond Length (Biphenyl Link) | ~1.49 Å |

| C-C Bond Length (Phenyl to Isopropenyl) | ~1.48 Å |

Computational modeling is instrumental in studying the transient species that occur during chemical reactions, such as radical intermediates and transition states. rsc.orgsioc-journal.cn For this compound, radical formation can occur at the isopropenyl group, leading to intermediates that are central to polymerization or addition reactions. DFT methods can be employed to calculate the geometries and energies of these radicals. mdpi.com

For instance, the addition of a radical initiator to the double bond of the isopropenyl group would form a tertiary benzylic radical. The stability of this radical is enhanced by the delocalization of the unpaired electron across the adjacent phenyl ring and, to a lesser extent, the second phenyl ring. Computational models can map the potential energy surface of such reactions, identifying the transition state structures and calculating the activation energy barriers, which are critical for understanding reaction kinetics. rsc.org

| Species | Relative Energy (kcal/mol) |

|---|---|

| This compound + Initiator Radical | 0.0 |

| Transition State | +5 to +10 |

| Tertiary Benzylic Radical Intermediate | -15 to -20 |

Density Functional Theory (DFT) Applications for Optimized Geometries

Spectroscopic Signatures from Theoretical Perspectives

Theoretical calculations are invaluable for interpreting experimental spectra by predicting the electronic transitions that give rise to absorption bands.

The electronic absorption spectrum of this compound is dominated by π → π* transitions associated with the aromatic biphenyl core and the vinyl group. Time-dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths of these transitions. researchgate.net The spectrum is expected to show a strong absorption band, similar to that of biphenyl, which is often referred to as the K-band, arising from a transition to the ¹Lₐ state. tandfonline.com The presence of the isopropenyl group, which extends the conjugated system, is predicted to cause a bathochromic (red) shift in this absorption band compared to unsubstituted biphenyl. tandfonline.com The n → π* transitions are generally not significant for this hydrocarbon molecule due to the absence of lone pairs (n electrons).

A primary goal of theoretical spectroscopy is to establish a strong correlation between calculated and experimentally observed spectra. aip.orgresearchgate.net For this compound, comparing the TD-DFT predicted absorption maxima (λmax) with experimental UV-Vis spectra can confirm the accuracy of the computational model. acs.orgdntb.gov.ua Discrepancies between the predicted and experimental values can often be attributed to solvent effects, which can be computationally modeled using methods like the Polarizable Continuum Model (PCM). The vibrational fine structure observed in high-resolution experimental spectra can also be correlated with calculated vibrational frequencies for the ground and excited electronic states. aip.orgmdpi.com

| Transition | Predicted λmax (nm) (TD-DFT) | Hypothetical Experimental λmax (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|---|

| S₀ → S₁ | ~260-270 | ~265 | > 0.5 | π → π* (K-band) |

| S₀ → S₂ | ~220-230 | ~225 | < 0.1 | π → π* |

Advanced Characterization Techniques for 4 1 Propen 2 Yl Biphenyl and Its Polymers

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to confirming the chemical identity and structural details of both the monomer and the polymer. Techniques like NMR and UV-Vis provide critical insights into atomic connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of 4-(1-propen-2-yl)biphenyl and its polymers. Both ¹H and ¹³C NMR are employed to provide a detailed map of the carbon-hydrogen framework.

For the monomer, ¹H NMR spectra can confirm the presence of specific proton environments. libretexts.org The aromatic protons of the biphenyl (B1667301) group typically appear in the downfield region (δ 7.0-8.0 ppm), while the vinylic protons of the propenyl group exhibit characteristic shifts in the olefinic region (δ 5.0-5.5 ppm). libretexts.org The methyl group protons appear as a singlet in the upfield region (around δ 2.1 ppm).

Upon polymerization, the most significant change observed in the NMR spectrum is the disappearance of the signals corresponding to the vinylic protons and the carbon-carbon double bond. acs.org This is accompanied by the appearance of new signals in the aliphatic region, which correspond to the newly formed saturated polymer backbone. Analysis of the polymer's NMR spectrum confirms the success of the polymerization and provides details about the polymer's microstructure, such as tacticity. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Monomer and Polymer

| Functional Group | This compound (Monomer) | Poly(this compound) (Polymer) |

|---|---|---|

| Biphenyl Protons | 7.0 - 8.0 ppm | 6.8 - 7.9 ppm |

| Vinylic Protons | 5.0 - 5.5 ppm | Absent |

| Methyl Protons | ~2.1 ppm | 1.0 - 1.8 ppm |

Note: The chemical shifts are approximate and can vary based on the solvent and specific polymer structure.

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the this compound molecule and to monitor the progress of its polymerization. The monomer's UV-Vis spectrum is characterized by strong absorption bands in the UV region, which are attributed to π → π* electronic transitions within the conjugated biphenyl system and the propenyl group. researchgate.netscience-softcon.de

During polymerization, the conjugation associated with the propenyl group is eliminated. This change in the electronic structure leads to a corresponding change in the UV-Vis spectrum. By monitoring the decrease in the absorbance at the monomer's maximum absorption wavelength (λ_max), the rate of monomer consumption can be tracked over time. researchgate.net This provides valuable kinetic data for the polymerization reaction. The resulting polymer will have a different absorption profile, primarily dominated by the transitions of the biphenyl side chains.

Table 2: Application of UV-Vis Spectroscopy in Monitoring Polymerization

| Analyte | λ_max (nm) | Application in Reaction Analysis |

|---|---|---|

| This compound | ~250-260 nm | The absorbance at this wavelength is monitored to determine the rate of monomer depletion. |

Note: λ_max values are estimates for a conjugated biphenyl system and may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Structure Analysis

Chromatographic Separations in Reaction Analysis

Chromatographic techniques are vital for separating complex mixtures, making them essential for analyzing polymerization reactions. HPLC and SEC are particularly important for product quantification and polymer characterization, respectively.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical method for separating, identifying, and quantifying the components in a mixture. bridgewater.edu In the context of the polymerization of this compound, HPLC is the primary technique for monitoring the reaction's progress by measuring the concentration of the remaining monomer over time. scielo.br

A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. scielo.brrsc.org The nonpolar monomer is well-retained and separates cleanly from more polar impurities or additives. By creating a calibration curve with standards of known concentration, the precise amount of unreacted monomer in the reaction vessel at any given time can be determined. doi.org This data is crucial for calculating conversion rates and understanding reaction kinetics.

Table 3: Illustrative HPLC Data for Monomer Quantification

| Reaction Time (hours) | Monomer Peak Area | Calculated Concentration (mg/mL) | Percent Conversion (%) |

|---|---|---|---|

| 0 | 1,250,000 | 10.0 | 0 |

| 1 | 875,000 | 7.0 | 30 |

| 2 | 500,000 | 4.0 | 60 |

| 4 | 125,000 | 1.0 | 90 |

Note: Data is for illustrative purposes only.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. nih.govphoenix-sci.com The technique separates molecules based on their hydrodynamic volume in solution. polylc.com Larger polymer chains elute from the chromatography column faster than smaller chains. polylc.com

By calibrating the system with polymer standards of known molecular weights, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the synthesized poly(this compound) can be determined. taylorfrancis.com The polydispersity index is a measure of the breadth of the molecular weight distribution and is a critical parameter for defining a polymer's physical and mechanical properties. The hyphenation of SEC with other techniques like mass spectrometry can provide even more detailed structural information. rsc.org

Table 4: Typical Polymer Characteristics Determined by SEC

| Parameter | Description | Typical Value for Controlled Polymerization |

|---|---|---|

| Mn ( g/mol ) | Number-Average Molecular Weight | 10,000 - 100,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 11,000 - 120,000 |

Note: Values are representative and depend on specific polymerization conditions.

High-Performance Liquid Chromatography (HPLC) for Product Quantification

Thermal Analysis Techniques in Polymer Research

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature. For polymers derived from this compound, these methods are crucial for determining their operational temperature range and thermal stability.

Key techniques include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition temperatures. The introduction of rigid groups, such as the biphenyl unit, into a polymer backbone can enhance thermal stability. researchgate.net DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg). The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, which is vital for material application and processing. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles of Polymers

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is fundamental for determining the thermal stability of polymers. For polymers containing the rigid biphenyl moiety, such as those derived from vinylbiphenyl derivatives, high thermal stability is an expected and observed characteristic. kpi.ua

Research on polymers synthesized from 4'-vinylbiphenyl derivatives, specifically poly(4-pentafluorophenyloxy-4'-vinylbiphenyl), demonstrates their significant thermal robustness. The TGA data reveals that these polymers undergo thermal decomposition at very high temperatures. For instance, the homopolymer of 4-pentafluorophenyloxy-4'-vinylbiphenyl exhibits a 50% weight loss at a temperature of approximately 410°C. kpi.ua This high decomposition temperature is indicative of the strong chemical bonds within the polymer backbone and the stabilizing effect of the aromatic and biphenyl structures.

The thermal decomposition profile typically shows a major weight loss step corresponding to the degradation of the main polymer chain. The onset of decomposition is a key parameter derived from the TGA curve, representing the temperature at which the material starts to degrade. The char yield, which is the percentage of material remaining at the end of the analysis at high temperatures, is also an important indicator of the material's fire resistance and thermal stability. For example, copolymers of 4-pentafluorophenyloxy-4'-vinylbiphenyl with methyl acrylate (B77674) have shown remarkable char yields, with one copolymer retaining 50% of its mass at 410°C. kpi.ua

Table 1: TGA Data for a Representative Poly(4-vinylbiphenyl) Derivative

| Polymer Sample | Onset Decomposition Temperature (°C) | Temperature for 50% Weight Loss (°C) | Char Yield at 600°C (%) |

| Poly(4-pentafluorophenyloxy-4'-vinylbiphenyl) | > 400 | ~410 | High |

| Copolymer with Methyl Acrylate (2.1% vinylbiphenyl) | Not specified | 410 | 50 |

Data is based on findings for structurally similar poly(4-vinylbiphenyl) derivatives as reported in scientific literature. kpi.ua

Differential Scanning Calorimetry (DSC) for Glass Transition Temperatures of Polymers

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to determine the glass transition temperature (Tg) of polymers. The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state.

Polymers derived from 4-vinylbiphenyl (B1584822) monomers are characterized by their high glass transition temperatures. kpi.ua The rigidity of the biphenyl unit restricts the segmental motion of the polymer chains, thus requiring more thermal energy for the transition from the glassy to the rubbery state. This results in a high Tg, which is a desirable property for applications where dimensional stability at elevated temperatures is required.

Table 2: DSC Data for Representative Poly(4-vinylbiphenyl) Derivatives

| Polymer Sample | Glass Transition Temperature (Tg) (°C) |

| Homopolymers of 4-[(per/polyfluoro)phenyloxy]-4'-vinylbiphenyls | > 100 |

| Copolymer with Methyl Acrylate (2.1% vinylbiphenyl) | 28 |

Data is based on findings for structurally similar poly(4-vinylbiphenyl) derivatives as reported in scientific literature. kpi.ua

Applications and Advanced Materials Science Integration of 4 1 Propen 2 Yl Biphenyl

Development of Polymers with Enhanced Thermal Resistance

The incorporation of biphenyl (B1667301) units into polymer chains is a known strategy for increasing the thermal stability of materials. The rigid structure of the biphenyl group can enhance the glass transition temperature (Tg) and the thermal decomposition temperature of polymers. While specific studies detailing the use of 4-(1-propen-2-yl)biphenyl for this purpose are not widely available in public literature, the principle is well-established with similar biphenyl-containing epoxy resins and other polymers. For instance, liquid crystalline epoxy resins containing biphenyl ether have demonstrated high glass transition temperatures up to 168°C and 5% weight loss temperatures at 343°C, indicating excellent thermal stability. sci-hub.se Similarly, the addition of a novel biphenyl aromatic liquid crystalline epoxy resin to nylon 66 has been shown to increase the initial decomposition temperature by approximately 8°C. mdpi.com These examples with related compounds underscore the potential of the biphenyl moiety in this compound to contribute to the development of polymers with superior thermal resistance, a critical property for applications in demanding environments.

Role in Specialized Resin Compositions

The reactive propenyl group of this compound makes it a candidate for inclusion in curable resin formulations, where it can participate in polymerization reactions to form cross-linked networks.

Curable Resin Formulations for Electronic Applications

Curable resins are fundamental to the electronics industry, used for encapsulation, adhesives, and as circuit board substrates. The thermal and dielectric properties of these resins are paramount. Biphenyl-based epoxy resins are often utilized in electronic applications due to their high performance. sci-hub.se Photoinitiators and specialized resins are key components in UV-curable formulations for electronics. arkema.com While direct application data for this compound in electronic resins is scarce, its structure suggests it could be used as a reactive monomer or co-monomer to enhance the thermal stability and mechanical properties of resin systems used in electronics manufacturing.

Application in Aerospace and Aircraft Materials

The aerospace industry demands materials with exceptional strength-to-weight ratios, thermal stability, and resistance to harsh environmental conditions. Certain high-performance polymers and resins are used in aircraft and spacecraft components. For example, some resins are specifically noted for their use in coatings within the aeronautic and aerospace sectors. oki.com Although specific documentation of this compound in aerospace materials is not readily found, its inherent properties as a biphenyl derivative suggest it could be a valuable component in creating advanced composite materials for this sector.

Contribution to Electrical Insulating Materials

Materials with high dielectric strength are essential for electrical insulation in a wide range of applications, from power cables to electronic components. Polymeric materials are extensively used for this purpose. norman-network.com

Impact on Impulse Breakdown Strength of Insulators

The impulse breakdown strength is a critical measure of an insulating material's ability to withstand sudden high voltage surges, such as those caused by lightning strikes. The chemical composition of a polymer can significantly influence its dielectric properties. While there is no specific research available on the direct impact of this compound on the impulse breakdown strength of insulators, the general class of biphenyl compounds is known to contribute to the desirable electrical properties of insulating materials.

Exploration in Chemical Recycling Systems via Reversible Polymerization

The development of sustainable polymer systems is a major focus of modern materials science. Chemical recycling, where polymers are broken down into their constituent monomers, offers a pathway to a circular economy for plastics. Reversible polymerization is a key enabling technology for this approach. acs.orgicp.ac.ru This process allows for the controlled synthesis of polymers that can be later depolymerized back to their monomers for purification and re-polymerization. The propenyl group in this compound could potentially participate in such reversible polymerization reactions, making it a candidate for the design of chemically recyclable polymers. However, specific studies exploring the use of this compound in such systems have not been identified in the reviewed literature.

Future Directions and Emerging Research Avenues for 4 1 Propen 2 Yl Biphenyl

Development of Novel Synthetic Routes

The synthesis of 4-(1-Propen-2-yl)biphenyl is foundational to its application. While established methods for creating biphenyl (B1667301) structures exist, future research is expected to focus on developing more efficient, sustainable, and versatile synthetic routes.

Key areas of development include:

Advanced Cross-Coupling Reactions: Modern organic synthesis heavily relies on cross-coupling reactions. Future work will likely involve the optimization of well-known methods like the Suzuki-Miyaura and Stille cross-couplings for the synthesis of this compound and its derivatives. rsc.org Research may focus on developing novel catalysts that offer higher yields, lower costs, and greater functional group tolerance. rsc.org The use of non-toxic and readily available starting materials will also be a priority.

Direct C-H Functionalization: A more atom-economical approach involves the direct functionalization of C-H bonds. This strategy avoids the pre-functionalization of starting materials, reducing waste and synthetic steps. Research into catalytic systems that can selectively activate and functionalize the C-H bonds of biphenyl to introduce the 1-propen-2-yl group would be a significant advancement.

Flow Chemistry and Process Optimization: The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and process control. Developing flow chemistry protocols for the synthesis of this compound could lead to more efficient and reproducible production.

Green Chemistry Approaches: Future synthetic strategies will increasingly emphasize green chemistry principles. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions to minimize the environmental impact of the synthesis.

A comparative table of potential synthetic methods is presented below:

| Synthetic Method | Potential Advantages | Potential Research Directions |

| Suzuki-Miyaura Coupling | High yields, good functional group tolerance. rsc.org | Development of more active and stable palladium or nickel catalysts; use of greener solvents. |

| Stille Coupling | Mild reaction conditions. rsc.org | Overcoming the toxicity and cost of organotin reagents. |

| Friedel-Crafts Alkylation | Use of readily available starting materials. rsc.org | Improving regioselectivity and minimizing polyalkylation. |

| Direct C-H Arylation | High atom economy, reduced synthetic steps. | Discovery of selective and efficient catalysts for C-H activation. |

Advanced Polymerization Control Strategies

The propenyl group in this compound makes it a valuable monomer for polymerization. The development of advanced polymerization techniques is crucial for controlling the architecture and properties of the resulting polymers.

Future research in this area will likely focus on:

Controlled/Living Radical Polymerization (CRP): Techniques like Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful tools for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. beilstein-journals.org Applying these methods to this compound will enable the creation of block copolymers, star polymers, and other tailored structures. beilstein-journals.orgsigmaaldrich.com

Anionic and Cationic Polymerization: For certain applications, anionic or cationic polymerization methods may offer advantages in terms of stereocontrol or the ability to polymerize specific monomer types. Investigating the living anionic polymerization of functional styrene (B11656) derivatives like this compound could lead to polymers with unique properties. acs.orguliege.be

Copolymerization: The copolymerization of this compound with other functional monomers is a key strategy for tuning the properties of the resulting materials. This could involve copolymerization with monomers that impart flexibility, solubility, or specific optical or electronic properties. oup.com

Supramolecular Polymerization: Exploring the self-assembly of this compound-based monomers into supramolecular polymers through non-covalent interactions like hydrogen bonding or π-π stacking is a novel research direction. rsc.org

The following table outlines potential polymerization strategies:

| Polymerization Technique | Key Features and Potential |

| Nitroxide-Mediated Polymerization (NMP) | Suitable for styrenic monomers, allows for the synthesis of block copolymers. beilstein-journals.orgicp.ac.ru |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Versatile for a wide range of monomers, enables complex architectures. beilstein-journals.orgrsc.org |

| Living Anionic Polymerization | Produces polymers with narrow molecular weight distributions and controlled stereochemistry. uliege.be |

| Supramolecular Polymerization | Creates dynamic and responsive materials based on non-covalent interactions. rsc.org |

Expansion into Functional Materials and Devices

The unique combination of a polymerizable group and a photo- and electro-active biphenyl core makes this compound an excellent building block for a variety of functional materials and devices.

Emerging applications include:

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are already used in OLEDs as host materials or as part of the emissive layer. rsc.orgrsc.orgnih.govresearchgate.net Polymers derived from this compound could offer improved processability, thermal stability, and charge transport properties for next-generation displays and lighting. rsc.orgnih.govresearchgate.net

Polymer Solar Cells (PSCs): The biphenyl unit can be incorporated into conjugated polymers for use in the active layer of PSCs. rsc.org By tuning the electronic properties through copolymerization, it may be possible to optimize the light absorption and charge separation characteristics of these materials.

Sensors: The biphenyl moiety can interact with various analytes through π-π stacking and other non-covalent interactions. nih.gov Polymers containing this unit could be developed as sensitive and selective chemical sensors.

High-Performance Polymers: The rigidity of the biphenyl unit can enhance the thermal and mechanical properties of polymers. psu.edu This makes polymers derived from this compound candidates for high-performance engineering plastics and composites.

Photonic Materials: The optical properties of biphenyl-containing polymers make them interesting for photonic applications, such as in waveguides and optical switches. mdpi.compreprints.org

Interdisciplinary Research with Theoretical Chemistry and Materials Engineering

To accelerate the development of materials based on this compound, a close collaboration between experimental chemists, theoretical chemists, and materials engineers is essential.

Key areas for interdisciplinary research include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic and optical properties of monomers and polymers, guide the design of new materials, and understand reaction mechanisms. tandfonline.comeurjchem.com

Structure-Property Relationships: A systematic investigation of how the molecular structure of polymers derived from this compound influences their macroscopic properties (e.g., mechanical strength, thermal stability, electronic conductivity) is crucial for their rational design. acs.org

Device Fabrication and Characterization: Materials engineers can provide expertise in fabricating and testing devices such as OLEDs and solar cells, providing essential feedback for the optimization of the materials.

Process Engineering: The scale-up of the synthesis and polymerization processes for industrial applications requires the expertise of chemical and process engineers.

This interdisciplinary approach will be vital for unlocking the full potential of this compound and translating fundamental research into real-world applications.

Q & A

Basic: What are the established synthetic methodologies for 4-(1-Propen-2-yl)biphenyl, and how are reaction conditions optimized?

Answer:

The synthesis of this compound typically involves transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling can be employed to attach propenyl groups to biphenyl precursors. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for high regioselectivity .

- Solvent system : Toluene/ethanol mixtures under reflux to balance reactivity and stability.

- Purification : Silica gel chromatography (e.g., using hexane/ethyl acetate gradients) to isolate the product .

Optimization involves adjusting equivalents of boronic acid derivatives and monitoring reaction progress via TLC or GC-MS .

Basic: What analytical techniques are recommended for structural elucidation of this compound?

Answer:

A combination of spectroscopic and crystallographic methods is critical:

- NMR : ¹H and ¹³C NMR to confirm propenyl substitution patterns (e.g., δ ~5.5–6.5 ppm for vinyl protons) .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., ESI+ or EI modes) .

- X-ray crystallography : SHELX-based refinement for resolving crystal structures, particularly for verifying stereochemistry and bond angles .

- IR spectroscopy : Peaks at ~1600–1650 cm⁻¹ for C=C stretching .

Advanced: How can discrepancies in toxicological data for biphenyl derivatives be systematically addressed?

Answer:

Discrepancies arise from variations in study design, dose metrics, and endpoint selection. Methodological strategies include:

- Data harmonization : Apply EPA’s literature search protocol (Table B-1 in ) to standardize study inclusion criteria, focusing on peer-reviewed, dose-response studies.

- Weight-of-evidence analysis : Prioritize studies with defined purity (>95%), controlled exposure routes (oral/inhalation), and OECD-compliant protocols .

- Mechanistic validation : Use in vitro assays (e.g., bacterial reverse mutation tests) to resolve contradictions in genotoxicity findings .